4-(2-Aminophenyl)morpholin-3-one

Description

Properties

IUPAC Name |

4-(2-aminophenyl)morpholin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-8-3-1-2-4-9(8)12-5-6-14-7-10(12)13/h1-4H,5-7,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPYISYUMOZZAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the chemical properties of 4-(2-Aminophenyl)morpholin-3-one?

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategy of 4-(2-Aminophenyl)morpholin-3-one

Foreword for the Research Professional

This document provides a detailed examination of the chemical properties of this compound. It is structured to serve researchers, medicinal chemists, and drug development professionals. Acknowledging the limited direct literature on the ortho-amino isomer, this guide leverages extensive data available for its structural isomers, 4-(4-Aminophenyl)morpholin-3-one and 4-(3-Aminophenyl)morpholin-3-one, to provide a predictive analysis grounded in fundamental chemical principles. The narrative explains the causality behind experimental choices and provides actionable protocols, reflecting a synthesis of technical accuracy and field-proven insights.

Introduction and Strategic Importance

The aminophenyl morpholinone scaffold is a cornerstone in modern medicinal chemistry. The para-substituted isomer, 4-(4-Aminophenyl)morpholin-3-one, is a critical precursor in the industrial synthesis of Rivaroxaban, a direct Factor Xa inhibitor widely used as an anticoagulant[1][2][3]. The meta-substituted isomer has been identified as an intermediate in the development of protein kinase inhibitors for oncology applications[4].

The subject of this guide, this compound, represents a less-explored but chemically significant variant. The placement of the amino group at the ortho position introduces unique steric and electronic characteristics, including the potential for intramolecular hydrogen bonding. These features can profoundly influence the molecule's conformation, reactivity, and utility as a synthon for novel therapeutics. This guide will, therefore, construct a robust profile of the 2-amino isomer through a comparative analysis of its well-documented congeners.

Structural and Physicochemical Properties: A Comparative Analysis

The properties of the three isomers are dictated by the position of the amino substituent on the phenyl ring. While specific experimental data for the 2-amino isomer is scarce, we can predict its characteristics with high confidence.

Molecular Structure and Conformation

The core structure consists of a morpholin-3-one ring system attached via its nitrogen atom to an aminophenyl group. The primary differentiator is the location of the -NH2 group.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is a predictive model based on analogous transformations.

Step 1: Synthesis of 2-(2-Chloroethoxy)-N-(2-nitrophenyl)acetamide

-

Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-nitroaniline (1.0 eq) in a suitable solvent such as dichloromethane or toluene.

-

Base Addition: Add a non-nucleophilic base like pyridine (1.2 eq). Cool the mixture to 0-5 °C in an ice bath.

-

Acylation: Slowly add a solution of 2-(2-chloroethoxy)acetyl chloride (1.1 eq) in the same solvent via the dropping funnel, maintaining the temperature below 10 °C.

-

Expertise Note: The chloroethoxyacetyl chloride is highly reactive and moisture-sensitive. This reaction is exothermic; slow addition and cooling are critical to prevent side reactions.

-

-

Reaction & Quench: Stir the reaction at room temperature for 4-6 hours until TLC or HPLC analysis shows consumption of the starting material. Quench the reaction by carefully adding water.

-

Workup: Separate the organic layer, wash with dilute HCl, then saturated NaHCO₃, and finally brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purification can be achieved by recrystallization from an ethanol/water mixture.

Step 2: Intramolecular Cyclization to 4-(2-Nitrophenyl)morpholin-3-one

-

Setup: Charge a flask with the acetamide intermediate from Step 1, a polar aprotic solvent like acetonitrile, and a base such as potassium carbonate (K₂CO₃, ~2.0 eq).[5]

-

Reaction: Heat the mixture to reflux (approx. 82 °C for acetonitrile) and maintain for 4-8 hours, monitoring by TLC/HPLC.

-

Expertise Note: This is an intramolecular Williamson ether synthesis. The choice of a non-nucleophilic base is crucial to favor cyclization over intermolecular side reactions. Phase-transfer catalysts like PEG-400 can be used to accelerate the reaction in less polar solvents like toluene.[5]

-

-

Workup: Cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate. The crude product can be purified by slurrying in water to remove any remaining salts and then recrystallizing from a suitable solvent like isopropanol.

Step 3: Catalytic Hydrogenation to this compound

-

Setup: In a hydrogenation vessel, dissolve the nitro-intermediate from Step 2 in an aliphatic alcohol solvent such as ethanol.[6]

-

Catalyst: Add a catalytic amount of palladium on activated carbon (5-10% Pd/C, ~1-5 mol%).

-

Hydrogenation: Purge the vessel with nitrogen, then introduce hydrogen gas. Maintain a hydrogen atmosphere (1-5 bar) and stir vigorously at room temperature.[5]

-

Trustworthiness Note: The reaction progress should be monitored by hydrogen uptake or HPLC. Catalytic hydrogenation is highly effective and clean, but the catalyst can be pyrophoric and must be handled with care, especially during filtration.

-

-

Workup: Upon completion, carefully purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.

-

Isolation: Concentrate the combined filtrate under reduced pressure to yield the final product, this compound, which can be further purified by recrystallization.

Spectroscopic Characterization (Predicted)

-

¹H NMR: Key signals would include aromatic protons (4H), two methylene groups of the morpholine ring adjacent to oxygen (-O-CH₂-), one methylene group adjacent to the carbonyl (-C(=O)-CH₂-), and a broad singlet for the amine protons (-NH₂). The ortho-coupling patterns in the aromatic region will be distinct from the meta and para isomers.

-

¹³C NMR: Expect signals for six unique aromatic carbons, the carbonyl carbon (~165-170 ppm), and three distinct methylene carbons.

-

FTIR: Characteristic peaks would include N-H stretching of the primary amine (~3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), a strong C=O stretch for the amide (~1650-1680 cm⁻¹), and C-N and C-O stretching bands.

-

Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z = 192.22.

Safety and Handling

While no specific MSDS exists for this compound, the safety profile can be inferred from its isomers and aniline-based compounds.

-

Hazards: Expected to be harmful if swallowed and cause skin and serious eye irritation.[7][8] May cause respiratory irritation.[9][10]

-

Personal Protective Equipment (PPE): Handle in a well-ventilated area or fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7][11]

-

Fire Safety: In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[11]

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[7][9]

Conclusion

This compound is a compound of significant academic and potential pharmaceutical interest. While direct experimental data is limited, this guide has established a robust, predictive profile of its chemical and physical properties through a rigorous comparative analysis with its well-characterized isomers. The proposed synthetic route provides a clear and actionable pathway for its preparation, enabling further research into its unique chemical behavior and potential applications as a novel building block in drug discovery.

References

- AK Scientific, Inc. (n.d.). 4-(4-Aminophenyl)morpholin-3-one Safety Data Sheet.

- CymitQuimica. (2025). SAFETY DATA SHEET: 4-(3-Aminophenyl)morpholin-3-one.

- Valsynthese SA. (n.d.). Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE.

- Megafine Pharma (P) Ltd. (2014). A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone.

- TCI EUROPE N.V. (2024). 4-(4-Aminophenyl)morpholin-3-one - SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-(4-Nitrophenyl)morpholine.

- Google Patents. (2020). WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one.

- Multichem Exports. (n.d.). 4-(4-aminophenyl)morpholin-3-one.

- WIPO Patentscope. (2019). WO/2019/138362 PROCESS FOR THE PREPARATION OF 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE.

- Google Patents. (n.d.). CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.

- WIPO Patentscope. (2019). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28917387, 4-(3-Aminophenyl)morpholin-3-one.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11194854, 4-(4-Aminophenyl)morpholin-3-one.

- ChemicalBook. (n.d.). 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE(438056-69-0) 1H NMR.

- Smolecule. (n.d.). 4-(2,4-Diaminophenyl)morpholin-3-one.

- MedchemExpress. (n.d.). Certificate of Analysis: 4-(4-Aminophenyl)morpholin-3-one.

- ChemicalBook. (2025). 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE (CAS 438056-69-0).

- V & V Pharma Industries. (n.d.). 4-(4-Aminophenyl)morpholin-3-one Manufacturer, Exporter.

- ChemicalBook. (2025). 4-(3-AMino-phenyl)-Morpholin-3-one (CAS 1082495-22-4).

- ECHEMI. (n.d.). 438056-69-0, 4-(4-Aminophenyl)morpholin-3-one Formula.

Sources

- 1. "A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone" [quickcompany.in]

- 2. 4-(4-aminophenyl)morpholin-3-one Exporter | 4-(4-aminophenyl)morpholin-3-one Exporting Company | 4-(4-aminophenyl)morpholin-3-one International Distributor [multichemexports.com]

- 3. 4-(4-Aminophenyl)morpholin-3-one Manufacturer, Exporter [vandvpharma.com]

- 4. 4-(3-AMino-phenyl)-Morpholin-3-one | 1082495-22-4 [chemicalbook.com]

- 5. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

- 6. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

- 11. valsynthese.ch [valsynthese.ch]

4-(2-Aminophenyl)morpholin-3-one structure and stereochemistry

An In-depth Technical Guide to 4-(2-Aminophenyl)morpholin-3-one: Structure, Stereochemistry, and Synthetic Considerations

This guide provides a comprehensive technical overview of this compound (CAS No. 1082588-73-5), a notable organic intermediate. While its isomer, 4-(4-aminophenyl)morpholin-3-one, is widely recognized as a key precursor in the synthesis of the anticoagulant Rivaroxaban, the ortho-substituted variant presents unique characteristics and challenges.[1][2][3] This document delves into the structural features, stereochemical possibilities, and plausible synthetic pathways of the 2-amino isomer, offering valuable insights for researchers and professionals in medicinal chemistry and drug development.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a morpholin-3-one ring system attached via its nitrogen atom to the C1 position of a 2-aminophenyl group. The core structure combines an amide within a six-membered ring and an aromatic amine, bestowing upon it specific reactivity and physical properties.

The key structural components are:

-

Morpholin-3-one Core: A saturated heterocyclic ring containing both an ether linkage and a lactam (a cyclic amide). This imparts a degree of polarity and hydrogen bonding capability.

-

Phenyl Ring: An aromatic system that influences the molecule's rigidity and electronic properties.

-

Ortho-Amino Substituent: An amino group (-NH2) at the C2 position of the phenyl ring. The ortho position, relative to the point of attachment to the morpholine nitrogen, creates steric and electronic effects distinct from its meta and para isomers.

A summary of its key identifiers and properties is presented in Table 1.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][4] |

| CAS Number | 1082588-73-5 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [3][4] |

| Molecular Weight | 192.22 g/mol | [1] |

| Appearance | Beige Solid | [1] |

| Storage Conditions | 2-8°C, under inert atmosphere | [1] |

| Synonyms | 4-(2-aminophenyl)-3-morpholinone | [3] |

Analysis of Stereochemistry

A critical aspect of any molecule intended for pharmaceutical development is its stereochemistry.

Chirality

Based on its 2D structure, this compound is an achiral molecule . It does not possess any stereocenters (chiral carbons), and it has a plane of symmetry that bisects the morpholinone and phenyl rings. Therefore, it does not exist as enantiomers.

Conformational Isomerism

The morpholine ring is not planar and, like cyclohexane, adopts non-planar conformations to minimize ring strain. The most stable conformation is the chair form . The molecule will exist as a dynamic equilibrium of chair conformers. Due to the C=O bond at position 3, the ring is slightly distorted compared to a standard morpholine ring. Studies on substituted morpholines have confirmed the preference for chair conformations.[5][6] The energy barrier for ring inversion is typically low, leading to rapid interconversion at room temperature.

Caption: Chair conformations of the morpholin-3-one ring interconvert rapidly.

Synthesis and Manufacturing Considerations

While specific, optimized protocols for the synthesis of this compound are not widely published, a plausible synthetic route can be designed based on established methodologies for its well-documented isomer, 4-(4-aminophenyl)morpholin-3-one.[7][8][9] The key is the strategic introduction of the ortho-amino group, which is typically handled as a nitro group until the final reduction step to avoid undesired side reactions.

Proposed Synthetic Pathway

A logical and industrially scalable approach would involve a two-step process starting from 1-fluoro-2-nitrobenzene.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

-

Reaction: Morpholin-3-one is reacted with 1-fluoro-2-nitrobenzene. The electron-withdrawing nitro group activates the ortho- and para-positions to nucleophilic attack.

-

Mechanism: The nitrogen atom of morpholin-3-one acts as a nucleophile, displacing the fluoride ion from the aromatic ring. This reaction is typically carried out in a polar aprotic solvent like DMF or NMP in the presence of a non-nucleophilic base (e.g., K₂CO₃ or NaH) to deprotonate the morpholin-3-one nitrogen, enhancing its nucleophilicity.

-

Product: 4-(2-Nitrophenyl)morpholin-3-one.

Step 2: Reduction of the Nitro Group

-

Reaction: The intermediate, 4-(2-nitrophenyl)morpholin-3-one, is reduced to the target compound.

-

Methodology: Catalytic hydrogenation is the preferred industrial method for this transformation. The reaction is performed using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[7] Alternative reducing agents like tin(II) chloride (SnCl₂) in acidic media can also be used, particularly on a laboratory scale.

-

Product: this compound.

Caption: Proposed two-step synthesis of this compound.

Applications and Relevance in Drug Development

Pharmaceutical Intermediate

This compound is primarily categorized as a reagent used in the preparation of various morpholine-based pharmaceuticals.[1] The presence of two distinct nitrogen atoms (an aniline-type and an amide-type) and an ether linkage makes it a versatile scaffold for building more complex molecules.

Rivaroxaban Impurity

This molecule is also recognized as a potential impurity in the synthesis of Rivaroxaban.[2][3] Its formation could occur if the starting material, typically a substituted aniline, contains the ortho-amino isomer in addition to the desired para-amino isomer. Regulatory guidelines require strict control and monitoring of such process-related impurities. The availability of pure this compound as a reference standard is therefore crucial for analytical method development and quality control in the manufacturing of Rivaroxaban.[1][3]

Analytical Characterization

While a complete, published dataset is scarce, the structural features of this compound allow for the prediction of its key spectroscopic signals.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Characteristic Signals |

| ¹H NMR | - Aromatic Protons: 4 signals in the aromatic region (~6.5-7.5 ppm), exhibiting coupling patterns characteristic of an ortho-disubstituted benzene ring. |

| - Morpholine Protons: 2 sets of triplets or multiplets corresponding to the -CH₂-O- and -CH₂-C=O groups (~3.5-4.5 ppm). | |

| - Amine Protons: A broad singlet for the -NH₂ protons, which is exchangeable with D₂O. | |

| ¹³C NMR | - Carbonyl Carbon: A signal in the downfield region (~165-175 ppm). |

| - Aromatic Carbons: 6 distinct signals in the aromatic region (~115-150 ppm). | |

| - Morpholine Carbons: Signals for the two aliphatic carbons (~40-70 ppm). | |

| FTIR | - N-H Stretch: Two bands for the primary amine (~3300-3500 cm⁻¹). |

| - C=O Stretch: A strong absorption for the amide carbonyl (~1650-1680 cm⁻¹). | |

| - C-N Stretch: Signals in the fingerprint region. | |

| - C-O-C Stretch: Ether linkage absorption (~1100-1250 cm⁻¹). | |

| Mass Spectrometry | - Molecular Ion (M⁺): Expected at m/z = 192.22 (for C₁₀H₁₂N₂O₂). |

Conclusion

This compound is an achiral isomer of a critical pharmaceutical intermediate. While not the primary building block for Rivaroxaban, its role as a potential impurity necessitates its study and availability as a reference standard. Its synthesis can be logically derived from established methods for related isomers, proceeding through a nitrophenyl intermediate. The unique ortho-substitution pattern offers a distinct chemical scaffold that may be of interest for the development of novel morpholine-based compounds in medicinal chemistry. This guide provides a foundational understanding of its structure, stereochemistry, and synthesis to support further research and application.

References

-

Pharmaffiliates. CAS No: 1082588-73-5 | Chemical Name: 4-(2-Aminophenyl)-3-morpholinone. [Link]

-

WIPO Patentscope. WO/2019/138362 PROCESS FOR THE PREPARATION OF 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. [Link]

-

Jones, A. J., Beeman, C. P., Hasan, M. U., Casy, A. F., & Hassan, M. M. A. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(1), 126-133. [Link]

-

ScienceDirect. Morpholines: stereochemistry and preferred steric course of quaternization. [Link]

-

Quick Company. A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone. [Link]

-

WIPO Patentscope. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound (Rivaroxaban Impurity) [cymitquimica.com]

- 3. 4-(2-Aminophenyl)-3-morpholinone | LGC Standards [lgcstandards.com]

- 4. 1082588-73-5|this compound|BLD Pharm [bldpharm.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

- 8. "A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone" [quickcompany.in]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

A Guide to the Spectroscopic Characterization of 4-(2-Aminophenyl)morpholin-3-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the novel heterocyclic compound, 4-(2-aminophenyl)morpholin-3-one. As a unique structural isomer of the well-documented 4-(4-aminophenyl)morpholin-3-one, a key intermediate in the synthesis of the anticoagulant Rivaroxaban, a thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and utilization in further research and development. This document will delve into the theoretical underpinnings and practical considerations for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While specific experimental data for the ortho-isomer is not widely available in public literature, this guide will utilize data from its para-isomer as a comparative model to predict and interpret the expected spectral features, thereby providing a robust framework for researchers working with this and related molecules.

Introduction: The Significance of Spectroscopic Characterization

The unequivocal identification of a chemical compound is the bedrock of all scientific research and drug development. Spectroscopic techniques provide a non-destructive window into the molecular structure, offering a detailed fingerprint of the compound's atomic composition and connectivity. For a molecule like this compound, with its distinct arrangement of functional groups, a multi-pronged spectroscopic approach is essential.

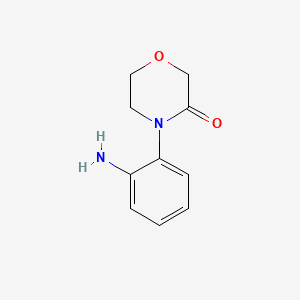

Molecular Structure of this compound:

Caption: Molecular structure of this compound.

This guide will systematically explore the expected outcomes from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, providing a detailed roadmap for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to be complex and highly informative, with distinct signals for the aromatic and morpholinone protons.

Expected ¹H NMR Spectral Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| Aromatic-H | 6.5 - 7.5 | m | - | 4H |

| -NH₂ | 3.5 - 5.0 | br s | - | 2H |

| -CH₂-O- (morpholine) | 3.8 - 4.2 | t | ~5 | 2H |

| -N-CH₂- (morpholine) | 3.4 - 3.8 | t | ~5 | 2H |

| -CH₂-C=O (morpholine) | 4.2 - 4.6 | s | - | 2H |

Note: The exact chemical shifts and coupling constants are predictive and will vary based on the solvent and experimental conditions.

Causality Behind Expected Shifts and Multiplicities:

-

Aromatic Protons: The protons on the aminophenyl ring will appear in the characteristic aromatic region (6.5 - 7.5 ppm). Due to the ortho substitution pattern, these protons will exhibit complex splitting patterns (multiplets) resulting from spin-spin coupling with each other.

-

Amine Protons: The protons of the primary amine group (-NH₂) are expected to appear as a broad singlet. The chemical shift can be highly variable and is dependent on concentration, temperature, and solvent due to hydrogen bonding and exchange.

-

Morpholinone Protons: The morpholinone ring contains three distinct methylene (-CH₂-) groups. The protons on the carbon adjacent to the oxygen (-CH₂-O-) will be deshielded and appear at a higher chemical shift compared to the protons on the carbon adjacent to the nitrogen (-N-CH₂-). The protons on the carbon adjacent to the carbonyl group (-CH₂-C=O) are expected to be a singlet as they lack adjacent protons to couple with. The other two methylene groups will likely appear as triplets due to coupling with their neighboring methylene protons.

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, showing a signal for each unique carbon atom in the molecule.

Expected ¹³C NMR Spectral Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (amide) | 165 - 175 |

| Aromatic C-N | 140 - 150 |

| Aromatic C-NH₂ | 140 - 150 |

| Aromatic C-H | 115 - 130 |

| -CH₂-O- (morpholine) | 65 - 75 |

| -N-CH₂- (morpholine) | 45 - 55 |

| -CH₂-C=O (morpholine) | 40 - 50 |

Note: These are approximate chemical shift ranges.

Interpretation of the Carbon Spectrum:

-

Carbonyl Carbon: The amide carbonyl carbon is the most deshielded carbon and will appear at the lowest field (highest ppm value).

-

Aromatic Carbons: The six carbons of the phenyl ring will appear in the 115-150 ppm range. The carbons directly attached to the nitrogen atoms (C-N and C-NH₂) will be at the lower end of this range compared to the carbons bearing hydrogen atoms.

-

Morpholinone Carbons: The three methylene carbons of the morpholinone ring will appear in the upfield region of the spectrum. The carbon attached to the oxygen (-CH₂-O-) will be the most deshielded of the three due to the electronegativity of the oxygen atom.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the bonds.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Stretch | 3300 - 3500 (two bands) |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C-H (aliphatic) | Stretch | 2850 - 3000 |

| C=O (amide) | Stretch | 1650 - 1680 |

| C=C (aromatic) | Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1350 |

| C-O | Stretch | 1000 - 1300 |

Key Diagnostic Peaks:

-

The presence of two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region is a clear indication of the primary amine (-NH₂) group.

-

A strong, sharp absorption band around 1650-1680 cm⁻¹ is characteristic of the amide carbonyl (C=O) stretch.

-

The C-O stretching vibrations of the ether linkage in the morpholine ring will appear in the fingerprint region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and can offer structural information through the analysis of its fragmentation patterns.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular weight of this compound is 192.21 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass will be observed, confirming the elemental composition.

-

Major Fragmentation Pathways: The molecule is expected to fragment in a predictable manner under electron impact (EI) or other ionization methods.

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Analysis of Fragmentation:

-

Loss of Formaldehyde (CH₂O): Cleavage of the morpholinone ring could lead to the loss of a formaldehyde unit.

-

Loss of Ketene (C₂H₂O): Another possible fragmentation of the morpholinone ring involves the loss of a ketene molecule.

-

Formation of the Aminophenyl Cation: Cleavage of the bond between the phenyl ring and the morpholinone nitrogen would result in the formation of a stable aminophenyl cation.

Experimental Protocols: A Framework for Data Acquisition

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol (ATR)

-

Instrument Background: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol (ESI)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution into the Electrospray Ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Spectrum Acquisition: Acquire the mass spectrum in positive ion mode. Optimize the source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

-

Data Analysis: Determine the m/z of the molecular ion and analyze the fragmentation pattern if MS/MS data is acquired.

Conclusion

The comprehensive spectroscopic characterization of this compound is a critical step in its journey from a novel chemical entity to a potentially valuable molecule in various scientific applications. By employing a combination of NMR, IR, and Mass Spectrometry, researchers can gain a detailed and unambiguous understanding of its molecular structure. This guide provides the theoretical framework and practical considerations necessary to acquire, interpret, and validate the spectroscopic data for this compound, thereby ensuring the scientific integrity and accelerating the pace of research and development.

References

-

At the time of this writing, specific, publicly available, peer-reviewed spectroscopic data for this compound is limited. The principles and expected values presented in this guide are based on established spectroscopic theory and data for analogous compounds.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem, a database of chemical molecules and their activities against biological assays, maintained by the National Center for Biotechnology Information (NCBI). ([Link])

Solubility profile of 4-(2-Aminophenyl)morpholin-3-one in different solvents

An In-depth Technical Guide

Solubility Profile of 4-(2-Aminophenyl)morpholin-3-one

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of this compound, a key chemical intermediate in pharmaceutical synthesis. Solubility is a critical physicochemical parameter that profoundly influences the developability of an active pharmaceutical ingredient (API), affecting its bioavailability, formulation, and overall therapeutic efficacy.[1][2] This document outlines the theoretical principles governing solubility, presents a detailed, field-proven experimental protocol based on the gold-standard shake-flask method, and offers guidance on data interpretation.[3][4] It is intended for researchers, chemists, and drug development professionals who require a robust and reliable methodology for characterizing the solubility of this and structurally related compounds.

Introduction

This compound (CAS No. 1082588-73-5) is a heterocyclic organic compound. Its structural isomers, particularly 4-(4-aminophenyl)morpholin-3-one, are recognized as crucial intermediates in the synthesis of modern pharmaceuticals, most notably the direct Factor Xa inhibitor, Rivaroxaban.[5][6][7] Given its role in API synthesis, a thorough understanding of the physicochemical properties of this compound is paramount for process optimization, purification, and formulation development.

The solubility of a compound is not merely a data point but a cornerstone of pharmaceutical development.[1][8] It dictates the medium in which reactions can be run, influences the choice of crystallization solvent, and, most critically, governs the rate and extent of absorption in the body, thereby impacting bioavailability.[9] An inadequate solubility profile can lead to significant downstream challenges, including poor in vivo performance and complex formulation requirements.[1][8] This guide provides the necessary scientific grounding and practical protocols to establish a definitive solubility profile for this compound across a spectrum of relevant solvents.

Physicochemical Properties & Theoretical Framework

To predict and interpret the solubility of this compound, one must first understand its molecular structure and the resulting physicochemical characteristics. The molecule contains a polar morpholin-3-one ring, an aromatic ring, and a primary amine group, which can act as a hydrogen bond donor and acceptor.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1082588-73-5 | [10] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [10] |

| Molecular Weight | 192.21 g/mol | [10] |

| pKa (Predicted) | Not readily available for the 2-amino isomer. The related 4-amino isomer has a predicted pKa of ~4.85 for the anilinic nitrogen. | [11][12] |

| LogP (Predicted) | Not readily available for the 2-amino isomer. The related 4-amino isomer has a predicted LogP of -0.8. | [12] |

| Appearance | Likely a solid at room temperature. The related 4-amino isomer is a white to off-white crystalline powder. | [5] |

Principles of Solubility: "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental predictive tool.[13][14]

-

Polar Solvents (e.g., water, ethanol, methanol) effectively dissolve polar solutes. The aminophenyl and morpholinone moieties in the target molecule can engage in hydrogen bonding and dipole-dipole interactions with polar solvents, promoting solubility.[14][15]

-

Nonpolar Solvents (e.g., hexane, toluene) are effective at dissolving nonpolar solutes through weaker van der Waals forces. The aromatic ring provides some nonpolar character, but the polar functional groups are expected to dominate, leading to poor solubility in nonpolar media.

-

Solvent pH (for Aqueous Media): The primary amine group on the phenyl ring is basic. In acidic aqueous solutions (pH < pKa), this group will be protonated to form a cationic ammonium salt. This ionization dramatically increases the molecule's polarity and its ability to interact with water, thereby increasing aqueous solubility.[16] Conversely, in neutral or basic media, the amine will be in its less soluble, neutral form.

Methodology for Thermodynamic Solubility Determination

For definitive and reliable solubility data, essential for regulatory submissions and lead optimization, the Saturation Shake-Flask Method is the universally recognized "gold standard".[3][4][17] This method measures the equilibrium (thermodynamic) solubility, which represents the maximum concentration of a substance that can dissolve in a solvent under specified conditions.

Rationale for Method Selection

The shake-flask method is chosen for its reliability and direct measurement of thermodynamic equilibrium.[17] Unlike kinetic or high-throughput methods, which can sometimes overestimate solubility due to the formation of supersaturated solutions, the shake-flask method ensures that the system has reached a true energetic minimum, providing a self-validating and accurate value.[17] Adherence to International Council for Harmonisation (ICH) guidelines for solubility studies further underscores the authoritativeness of this approach.[18][19]

Experimental Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system by incorporating equilibrium verification and replicate analysis.

Materials and Equipment:

-

Solute: this compound (purity >99%)

-

Solvents:

-

pH 1.2 Buffer (0.1 N HCl or simulated gastric fluid without enzymes)

-

pH 4.5 Acetate Buffer

-

pH 6.8 Phosphate Buffer

-

Deionized Water

-

Methanol

-

Ethanol

-

Dimethyl Sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Hexane

-

-

Equipment:

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control (set to 37 ± 1°C for biopharmaceutical relevance)[20]

-

Calibrated pH meter

-

Centrifuge

-

Syringes and 0.45 µm syringe filters (ensure low compound binding)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

-

Step-by-Step Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[17] For example, add ~10 mg of the compound to 2 mL of each test solvent. Prepare each solvent condition in triplicate to ensure reproducibility.[20]

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 37°C) and agitation speed (e.g., 150 rpm).[8]

-

Achieving Equilibrium: Allow the samples to shake for an initial 24 hours. This duration is typically sufficient for many compounds to reach equilibrium.[8]

-

Equilibrium Verification (Self-Validation): To ensure true equilibrium has been reached, take a sample after 24 hours and another at 48 hours. If the measured concentrations are within ±5% of each other, equilibrium can be considered established. If not, continue shaking and sample at a later time point (e.g., 72 hours).

-

Sample Collection and Preparation:

-

Stop the shaker and allow the vials to stand for at least 30 minutes for the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove all undissolved particles.[9] This step is critical to avoid artificially high results.

-

-

pH Measurement: For the aqueous buffer samples, measure and record the final pH of the saturated solution to confirm it has not drifted significantly during the experiment.[19][20]

-

Quantitative Analysis (HPLC-UV):

-

Dilute the filtered saturated solution with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted samples by a validated HPLC-UV method to determine the precise concentration of the dissolved compound.[9]

-

The calibration curve must be prepared using accurately weighed standards of this compound.

-

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the Shake-Flask solubility determination protocol.

Caption: Factors Influencing Compound Solubility.

-

High Solubility in Acidic Buffers: The protonation of the basic amine group at low pH leads to the formation of a highly polar salt, which readily dissolves in water. This is a classic example of pH-dependent solubility for a basic compound. [16]* High Solubility in DMSO: DMSO is a strong polar aprotic solvent and an excellent hydrogen bond acceptor, allowing it to effectively solvate both the polar and aromatic portions of the molecule, disrupting the solute's crystal lattice.

-

Moderate Solubility in Alcohols: Solvents like methanol and ethanol are polar and can act as both hydrogen bond donors and acceptors, leading to favorable interactions and good solubility. * Low Solubility in Nonpolar Solvents: The energy required to break the strong intermolecular forces (hydrogen bonds, dipole-dipole) between the solute molecules is not compensated by the weak van der Waals interactions that would form with a nonpolar solvent like hexane, resulting in very poor solubility.

Conclusion

This guide has detailed a robust, reliable, and scientifically-grounded approach to determining the solubility profile of this compound. By employing the gold-standard shake-flask method and adhering to principles of equilibrium and self-validation, researchers can generate accurate thermodynamic solubility data. Understanding this profile across a range of solvents and pH conditions is not an academic exercise; it is a critical prerequisite for efficient process development, successful formulation design, and ultimately, the clinical viability of any new pharmaceutical entity derived from this important intermediate.

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

Abraham, M. H., et al. (n.d.). Solvent effects in organic chemistry — recent developments. Canadian Science Publishing. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Available at: [Link]

-

Alves, C., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Available at: [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]

-

ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Available at: [Link]

-

Bergström, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. Available at: [Link]

-

ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Available at: [Link]

-

YouTube. (2025). What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. Available at: [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Available at: [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

-

ResearchGate. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Available at: [Link]

-

RAPS. (2023). WHO seeks to align biowaiver policy with ICH guidelines. Available at: [Link]

-

CDN. (2014). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction. Available at: [Link]

-

ERIC. (2017). Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations. Available at: [Link]

-

YouTube. (2023). Determination of Solubility Product of AgCl using Potentiometric Titrations- Explained in Sinhala. Available at: [Link]

-

PubChem. (n.d.). 4-(3-Aminophenyl)morpholin-3-one. Available at: [Link]

-

Aaopen Global. (n.d.). 4 4 Aminophenyl Morpholin 3 One Exporter from Navi Mumbai. Available at: [Link]

-

MDPI. (2021). ICH M9 Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Available at: [Link]

-

European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Available at: [Link]

-

International Council for Harmonisation (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Available at: [Link]

-

Multichem Exports. (n.d.). 4-(4-aminophenyl)morpholin-3-one. Available at: [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. Available at: [Link]

-

BioCrick. (n.d.). 4-(4-Aminophenyl)morpholin-3-one | CAS:438056-69-0. Available at: [Link]

-

Quick Company. (n.d.). "A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone". Available at: [Link]

- Google Patents. (n.d.). CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.

- Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.

-

Eureka | Patsnap. (n.d.). Synthesis method of 4-(4-aminophenyl)-3-morpholone. Available at: [Link]

- Google Patents. (n.d.). WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one.

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. rheolution.com [rheolution.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. 4 4 Aminophenyl Morpholin 3 One Exporter from Navi Mumbai [aaopenglobal.in]

- 6. 4-(4-aminophenyl)morpholin-3-one Exporter | 4-(4-aminophenyl)morpholin-3-one Exporting Company | 4-(4-aminophenyl)morpholin-3-one International Distributor [multichemexports.com]

- 7. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]

- 8. enamine.net [enamine.net]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. 1082588-73-5|this compound|BLD Pharm [bldpharm.com]

- 11. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE CAS#: 438056-69-0 [m.chemicalbook.com]

- 12. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE | 438056-69-0 [chemicalbook.com]

- 13. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 14. youtube.com [youtube.com]

- 15. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. ema.europa.eu [ema.europa.eu]

- 19. database.ich.org [database.ich.org]

- 20. who.int [who.int]

A Technical Guide to the Prospective Biological Activities of 4-(2-Aminophenyl)morpholin-3-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The morpholine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold that imparts favorable pharmacokinetic and pharmacodynamic properties to a wide array of therapeutic agents.[1][2][3] While extensive research has focused on the 4-(4-aminophenyl)morpholin-3-one core, primarily as a key intermediate in the synthesis of the anticoagulant Rivaroxaban, its ortho-isomer, 4-(2-aminophenyl)morpholin-3-one, and its derivatives represent a largely unexplored chemical space with significant therapeutic potential. This guide provides a comprehensive technical overview of the prospective biological activities of these novel derivatives. We will delve into rational synthetic strategies, propose key derivatizations based on established structure-activity relationships (SAR) of related compounds, and outline detailed protocols for the systematic evaluation of their anticancer and antimicrobial potential. This document serves as a roadmap for researchers aiming to pioneer the investigation of this promising class of molecules.

Introduction: The Untapped Potential of the Ortho-Aniline Morpholinone Scaffold

The inherent versatility of the morpholine ring, with its capacity to improve aqueous solubility and metabolic stability, has led to its incorporation into numerous clinically approved drugs.[2][3][4] The aminophenyl-morpholinone scaffold, in particular, offers a synthetically tractable platform for the generation of diverse chemical libraries. The well-documented biological activities of the para-substituted isomer and other morpholine-containing heterocycles, ranging from anticancer to antimicrobial and anti-inflammatory effects, provide a strong rationale for investigating the less-explored 2-amino substituted analogs.[5][6] The positional change of the amino group from the para to the ortho position is expected to significantly alter the molecule's three-dimensional structure, electronic properties, and hydrogen bonding capabilities, thereby potentially unlocking novel interactions with biological targets and distinct pharmacological profiles.

This guide will provide a prospective analysis, grounded in existing literature on analogous compounds, to illuminate the potential of this compound derivatives as a new frontier in drug discovery.

Synthetic Pathways: Accessing the Core Scaffold and its Derivatives

The synthesis of the this compound core can be approached through adaptations of established methods for the 4-amino isomer, primarily involving the cyclization of an N-substituted 2-aminophenol derivative. A key starting material is 2-nitrophenol, which can be elaborated and subsequently reduced to the desired aniline.

A plausible synthetic route, adapted from literature on related compounds, is outlined below. The critical step involves the N-alkylation of 2-nitrophenol with a suitable two-carbon unit, followed by cyclization and reduction of the nitro group.

Proposed Synthesis of this compound

A potential synthetic pathway is depicted in the following workflow:

Caption: Proposed synthetic workflow for this compound.

Synthesis of Functionalized Derivatives

The presence of the primary aromatic amine in the core scaffold provides a versatile handle for a wide range of derivatizations. These modifications are crucial for tuning the compound's physicochemical properties and exploring its structure-activity relationships.

Key Derivatization Strategies:

-

Schiff Base Formation: Condensation of the amino group with various substituted aromatic or heteroaromatic aldehydes can yield a library of Schiff base derivatives. This class of compounds is well-known for its broad spectrum of biological activities.

-

Amide and Sulfonamide Synthesis: Acylation of the amine with a variety of acyl chlorides, sulfonyl chlorides, or carboxylic acids will produce amide and sulfonamide derivatives, respectively. These functional groups can introduce new hydrogen bonding interactions and modulate the lipophilicity of the parent compound.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates will lead to the formation of urea and thiourea derivatives, which are prevalent pharmacophores in many bioactive molecules.

Prospective Biological Activities and Mechanistic Insights

Based on the extensive literature on morpholine-containing compounds and related heterocyclic systems, we hypothesize that this compound derivatives hold significant potential in the following therapeutic areas:

Anticancer Activity

Numerous morpholine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key signaling pathways like PI3K/Akt/mTOR and apoptosis induction.[7][8] Quinazoline-based compounds, which share structural similarities with the proposed derivatives, are also known to exhibit antiproliferative effects.[5]

Proposed Mechanism of Action: The planar aromatic portion of the molecule could intercalate with DNA, while the morpholine ring and its substituents could interact with the active sites of key kinases involved in cancer cell proliferation and survival, such as mTOR or Aurora kinases.[7][9]

Caption: Proposed mechanism of anticancer action for this compound derivatives.

Antimicrobial Activity

The morpholine scaffold is present in several antimicrobial agents. Furthermore, Schiff bases and sulfonamides derived from 4-(4-aminophenyl)morpholin-3-one have shown promising activity against a range of bacterial and fungal strains. It is therefore highly probable that the 2-amino derivatives will exhibit similar, if not enhanced, antimicrobial properties.

Proposed Mechanism of Action: The mechanism of action could involve the inhibition of essential bacterial enzymes, such as dihydrofolate reductase, or the disruption of the bacterial cell wall or membrane integrity. The lipophilicity and electronic properties of the derivatives can be fine-tuned to optimize their interaction with microbial targets.

Experimental Protocols for Biological Evaluation

To systematically evaluate the biological potential of newly synthesized this compound derivatives, the following standardized in vitro assays are recommended.

In Vitro Anticancer Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11]

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, SHSY-5Y) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13][14][15][16]

Step-by-Step Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).[15]

-

Compound Dilution: Prepare serial two-fold dilutions of the synthesized derivatives in the broth medium in a 96-well microtiter plate.[15]

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[15]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14][16]

Data Presentation and Structure-Activity Relationship (SAR) Analysis

Systematic derivatization and biological evaluation will enable the elucidation of the structure-activity relationship for this novel class of compounds.

Table 1: Hypothetical Anticancer Activity Data

| Compound ID | R-group on Amino Function | Cancer Cell Line | IC50 (µM) |

| Core | H | MCF-7 | >100 |

| D-01 | 4-Chlorobenzaldehyde (Schiff Base) | MCF-7 | 15.2 |

| D-02 | 4-Methoxybenzaldehyde (Schiff Base) | MCF-7 | 25.8 |

| D-03 | Benzenesulfonyl chloride (Sulfonamide) | MCF-7 | 8.5 |

| D-04 | 4-Methylbenzenesulfonyl chloride (Sulfonamide) | MCF-7 | 5.1 |

SAR Insights (Hypothetical):

-

The unsubstituted core scaffold is inactive.

-

Electron-withdrawing groups on the aromatic ring of the Schiff base derivatives appear to enhance anticancer activity (D-01 vs. D-02).

-

Sulfonamide derivatives show greater potency than Schiff bases.

-

The addition of a methyl group to the benzenesulfonyl moiety further increases activity (D-04 vs. D-03), suggesting a potential hydrophobic interaction in the target's binding pocket.

Conclusion and Future Directions

The this compound scaffold represents a promising yet underexplored area for the discovery of novel therapeutic agents. This guide has provided a comprehensive framework for the rational design, synthesis, and biological evaluation of its derivatives. By leveraging the known pharmacological potential of the morpholine moiety and systematically exploring the chemical space around the ortho-amino group, researchers are well-positioned to uncover new lead compounds with potent anticancer and antimicrobial activities. Future work should focus on expanding the library of derivatives, elucidating their precise mechanisms of action, and progressing the most promising candidates to in vivo studies.

References

- Biological activities of morpholine derivatives and molecular targets involved. (2023). Journal of Biomolecular Structure & Dynamics.

- Application Notes: In Vitro Cytotoxicity Assay Protocols for Anticancer Agent 41. (n.d.). BenchChem.

- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). PubMed.

- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Taylor & Francis Online.

- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.

- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal.

- MTT assay protocol. (n.d.). Abcam.

- Broth Microdilution. (n.d.). MI - Microbiology.

- Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog.

- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf.

- Chemical structures of various morpholine containing natural and synthetic compounds. (n.d.).

- MTT Assay Protocol for Cell Viability and Prolifer

- Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.

- MTT Cell Proliferation Assay. (n.d.).

- Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). PubMed Central.

- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (n.d.). MDPI.

- 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE synthesis. (n.d.). ChemicalBook.

- Scheme 1: Synthetic route for the preparation of 4-(2-aminophenyl)-... (n.d.).

- Synthesis and SAR of morpholine and its derivatives: A review upd

- Process for preparing 4-(4-aminophenyl)-3-morpholinone. (n.d.).

- Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. (2022). PubMed Central.

- Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. (2019). Frontiers in Pharmacology.

- Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2025). Technical Disclosure Commons.

- Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). RSC Publishing.

- Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. (2009). PubMed.

- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (n.d.). MDPI.

- Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (n.d.). Frontiers.

- Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. (1989). PubMed.

- On Exploring Structure Activity Rel

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. mdpi.com [mdpi.com]

- 8. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone - Google Patents [patents.google.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. atcc.org [atcc.org]

- 12. protocols.io [protocols.io]

- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 14. Broth Microdilution | MI [microbiology.mlsascp.com]

- 15. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Guide to the Thermogravimetric Analysis of 4-(2-Aminophenyl)morpholin-3-one: A Hypothetical Case Study

Disclaimer: This document presents a hypothetical thermogravimetric analysis (TGA) of 4-(2-aminophenyl)morpholin-3-one. Due to the limited availability of public domain data on the thermal properties of this specific molecule, this guide is intended for educational purposes. The experimental parameters, data, and interpretations are based on established principles of thermal analysis for organic pharmaceutical compounds and are meant to serve as a practical example for researchers, scientists, and drug development professionals.

Introduction: The Importance of Thermal Analysis in Drug Development

In the journey of a drug from discovery to market, understanding its physicochemical properties is paramount. Among these, thermal stability is a critical attribute that influences a drug's shelf-life, storage conditions, and manufacturing processes.[1] Thermogravimetric analysis (TGA) is a fundamental technique in the field of thermal analysis that provides invaluable insights into the thermal stability and decomposition behavior of materials.[2][3] By meticulously measuring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA can elucidate the thermal decomposition profile of a compound, identify the presence of residual solvents or water, and help in the characterization of different solid forms.[4][5]

This in-depth technical guide will walk you through a hypothetical thermogravimetric analysis of this compound, a morpholinone derivative of interest in pharmaceutical research. We will delve into the rationale behind the experimental design, the interpretation of the resulting TGA and derivative thermogravimetry (DTG) curves, and how this data can be leveraged in a drug development program.

Understanding this compound

This compound is an organic molecule featuring a morpholin-3-one core attached to an aminophenyl group. The presence of the morpholine ring, a common scaffold in medicinal chemistry, suggests its potential as a building block for novel therapeutic agents. The amine and lactam functionalities present in the molecule are potential sites for thermal degradation. A thorough understanding of its thermal behavior is therefore essential for any further development.

Methodology: A Step-by-Step Protocol for TGA

The following protocol outlines the experimental setup for the thermogravimetric analysis of this compound. The choices of parameters are justified to ensure the generation of high-quality, reproducible data.

Instrumentation:

A calibrated thermogravimetric analyzer is essential for accurate measurements. For this hypothetical analysis, we will consider a simultaneous TGA-DSC (Differential Scanning Calorimetry) instrument, which provides complementary information on the thermal events (endothermic or exothermic) associated with mass loss.[6][7]

Experimental Parameters:

| Parameter | Value/Range | Rationale |

| Sample Mass | 5-10 mg | This mass range is optimal for most modern TGA instruments, providing a strong signal without compromising heat transfer within the sample.[8] |

| Crucible | Open alumina or platinum pan | Alumina and platinum are inert materials that will not react with the sample. An open pan allows for the free escape of any evolved gases. |

| Atmosphere | Nitrogen (Inert) | An inert atmosphere of nitrogen is crucial to study the intrinsic thermal decomposition of the compound without interference from oxidative degradation.[9] |

| Purge Gas Flow Rate | 20-50 mL/min | A consistent flow of purge gas removes decomposition products from the furnace, preventing secondary reactions and ensuring a clean baseline. |

| Temperature Program | 25°C to 600°C | This wide temperature range will likely cover the dehydration, desolvation, and complete decomposition of the organic molecule. |

| Heating Rate | 10°C/min | A heating rate of 10°C/min is a standard practice that provides a good balance between resolution and experiment time.[10] Slower rates can offer better resolution of overlapping thermal events. |

Experimental Workflow Diagram:

Caption: A typical workflow for performing a thermogravimetric analysis.

Hypothetical Results and Interpretation

The TGA and DTG curves provide a wealth of information about the thermal behavior of the sample. The TGA curve plots the percentage of mass remaining on the y-axis against the temperature on the x-axis, while the DTG curve is the first derivative of the TGA curve, showing the rate of mass loss.[11]

Expected TGA/DTG Curve Features:

Below is a hypothetical TGA and DTG curve for this compound, followed by a detailed interpretation of its features.

(Note: The following is a simulated representation for illustrative purposes.)

Hypothetical Data Table:

| Thermal Event | Onset Temperature (°C) | Peak Temperature (DTG) (°C) | Mass Loss (%) | Associated Process |

| Step 1 | ~100 | ~120 | ~1-2% | Loss of adsorbed water/residual solvent |

| Step 2 | ~250 | ~280 | ~45% | Major decomposition of the molecule |

| Step 3 | ~400 | ~450 | ~30% | Further decomposition of intermediates |

| Residue | >550 | - | ~23% | Charred residue |

Interpretation of the TGA Curve:

-

Initial Plateau: From the start of the experiment up to around 100°C, the TGA curve is expected to be flat, indicating that the sample is thermally stable in this range.

-

Step 1: Initial Mass Loss (Desolvation/Dehydration): A small, initial mass loss of 1-2% between 100°C and 150°C would likely correspond to the loss of adsorbed water or residual solvent from the synthesis process.[1] The accompanying DTG curve would show a small peak in this region.

-

Step 2: Onset of Major Decomposition: A significant and sharp drop in mass, hypothetically starting around 250°C, would signify the onset of the primary thermal decomposition of the this compound molecule. This is a critical parameter for determining the compound's thermal stability.[3] The DTG curve would exhibit a prominent peak, with the peak temperature indicating the point of the maximum rate of decomposition.

-

Step 3: Subsequent Decomposition: Following the main decomposition step, further mass loss at higher temperatures (e.g., around 400°C) could indicate the breakdown of more stable intermediate fragments formed during the initial decomposition.

-

Final Residue: The mass remaining at the end of the experiment (e.g., at 600°C) is the non-volatile residue, which in an inert atmosphere would likely be a carbonaceous char.

Interpretation of the DTG Curve:

The DTG curve is particularly useful for resolving overlapping decomposition events and accurately identifying the temperatures of maximum decomposition rates.[11][12]

-

Peak Temperature (Tpeak): The peak of a DTG curve corresponds to the temperature at which the rate of mass loss is at its maximum. This is a highly reproducible characteristic of a material under specific experimental conditions.

-

Peak Shape and Area: The shape of the DTG peak can provide qualitative information about the decomposition process. A sharp, narrow peak suggests a rapid, single-step decomposition, while a broad or shouldered peak may indicate multiple, overlapping decomposition events. The area under a DTG peak is proportional to the total mass lost in that step.

Logical Relationship Diagram:

Caption: Relationship between TGA/DTG data and derived information.

Advanced Analysis: Decomposition Kinetics

Beyond determining thermal stability, TGA data can be used to study the kinetics of decomposition. By performing experiments at multiple heating rates (e.g., 5, 10, 15, and 20°C/min), one can use isoconversional methods (like the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose methods) to calculate the activation energy (Ea) of the decomposition process.[13][14] A higher activation energy generally implies a more stable compound. This information is particularly valuable for predicting the long-term stability and shelf-life of a drug substance.

Conclusion: The Value of TGA in Pharmaceutical Development

Thermogravimetric analysis is an indispensable tool in the pharmaceutical scientist's arsenal.[4] Through this hypothetical case study of this compound, we have demonstrated how a well-designed TGA experiment can yield crucial information about a compound's thermal stability, the presence of volatiles, and its decomposition profile. This data is critical for making informed decisions during process development, formulation design, and for establishing appropriate storage and handling conditions for new chemical entities. While the data presented here is illustrative, the principles of experimental design and data interpretation are universally applicable and form the foundation of robust thermal analysis in the pharmaceutical industry.

References

-

Decomposition kinetics using TGA, TA-075. TA Instruments. [Link]

-

How to Interpret a TGA Curve: An Expert Guide. Torontech. (2023, October 17). [Link]

-

Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. (2024, June 20). [Link]

-

A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. [Link]

-

Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. NETZSCH Analyzing & Testing. (2024, April 17). [Link]

-

Thermogravimetric analysis. Wikipedia. [Link]

-

How To Interpret DTG Curves? Chemistry For Everyone. (2024, May 23). [Link]

-

Pharmaceutical Quality Control Using Thermal Analysis Methods. TSI Journals. [Link]

-

TGA Decomposition Kinetics of 1-Butyl-2,3- dimethylimidazolium Tetrafluoroborate and the Thermal Effects of Contaminants. Sandia National Laboratories. [Link]

-

Kinetics of thermal decomposition: calculating the activation energy. MC² – Material and Chemical Characterisation Facility. [Link]

-

Thermal Analysis in the Pharmaceutical Industry. TA Instruments. [Link]

-

Thermogravimetric Analysis (TGA): How Helpful in Drug Development. Pharma Knowledge Forum. (2024, November 27). [Link]

-

Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research. [Link]

-

Thermal Analysis in the Pharmaceutical Field. NETZSCH Analyzing & Testing. [Link]

-

TGA Analysis in Pharmaceuticals. ResolveMass Laboratories Inc. (2025, September 29). [Link]

-

Back to Basics: Thermogravimetric Analysis (TGA). The Madison Group. (2020, September 16). [Link]

-

TGA Sample Preparation: A Complete Guide. Torontech. (2023, October 20). [Link]

-

Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Eltra. [Link]

-

Experimental methods in chemical engineering: Thermogravimetric analysis—TGA. ResearchGate. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 3. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 4. tsijournals.com [tsijournals.com]

- 5. pharmaguru.co [pharmaguru.co]

- 6. azom.com [azom.com]

- 7. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 8. torontech.com [torontech.com]

- 9. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]

- 10. researchgate.net [researchgate.net]

- 11. torontech.com [torontech.com]

- 12. youtube.com [youtube.com]

- 13. tainstruments.com [tainstruments.com]

- 14. bath.ac.uk [bath.ac.uk]

Unraveling the Origin and Control of 4-(2-Aminophenyl)morpholin-3-one in Pharmaceutical Synthesis

An In-depth Technical Guide for Drug Development Professionals

Abstract